molecular formula C17H23N3O4 B5254373 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B5254373
M. Wt: 333.4 g/mol
InChI Key: SMXVAOIIOSJSBJ-UHFFFAOYSA-N
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Description

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 4-methoxyphenyl group at the 1-position and a 2-hydroxyethyl-substituted piperazine moiety at the 3-position. This compound belongs to a class of molecules designed for multi-target pharmacological activity, often targeting neurological and inflammatory pathways. Pyrrolidine-2,5-dione derivatives are structurally analogous to succinimides, with modifications that enhance receptor binding and pharmacokinetic properties .

Such structural features are critical for optimizing blood-brain barrier permeability and target engagement, particularly in central nervous system (CNS)-related disorders .

Properties

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-24-14-4-2-13(3-5-14)20-16(22)12-15(17(20)23)19-8-6-18(7-9-19)10-11-21/h2-5,15,21H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXVAOIIOSJSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these piperazines with thiophenol (PhSH) followed by selective intramolecular cyclization results in the desired piperazinopyrrolidinone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Piperazine vs.

Aryl Substituents : Ethoxy or halogenated aryl groups (e.g., 4-ethoxyphenyl or 2-chlorophenyl) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Morpholine vs. Piperazine: Morpholine-containing derivatives (e.g., 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione) exhibit sedative effects at higher doses, whereas hydroxyethylpiperazine derivatives may mitigate sedation while retaining analgesic activity .

Physicochemical and Pharmacokinetic Properties

Critical parameters influencing bioavailability and efficacy include molecular weight (MW) , logP , polar surface area (PSA) , and rotatable bond count :

Compound Name MW logP PSA (Ų) Rotatable Bonds Oral Bioavailability (Predicted)
Target Compound ~330* 1.08 39.5 6 High (PSA < 140, rot. bonds ≤ 10)
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione 288.3 1.08 39.5 4 High
N-[{4-(3-Chlorophenyl)piperazin-1-yl}-methyl]-3-(2-chlorophenyl)pyrrolidine-2,5-dione 434.3 3.5 58.2 8 Moderate
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione 352.4 1.2 45.6 7 Moderate-High

*Estimated based on structural similarity to .

Key Observations:

The target compound’s PSA (39.5 Ų) and rotatable bond count (6) align with Veber’s criteria for high oral bioavailability (PSA ≤ 140 Ų, rot. bonds ≤ 10) .

Chlorinated derivatives (e.g., N-[{4-(3-chlorophenyl)piperazin-1-yl}-methyl]-3-(2-chlorophenyl)pyrrolidine-2,5-dione) exhibit higher logP values (>3), which may limit aqueous solubility despite enhanced membrane permeability.

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